Methyl 4-oxo-4-(3-toluidino)-2-butenoate
Description
Methyl 4-oxo-4-(3-toluidino)-2-butenoate is a β-keto ester derivative characterized by a conjugated enone system and a 3-toluidino substituent. The compound is synthesized via the reaction of p-toluidine with maleic anhydride, followed by esterification with methanol . Key analytical techniques for its characterization include IR spectroscopy (showing C=O stretching at ~1700 cm⁻¹ and N-H bending at ~1550 cm⁻¹) and ¹H NMR spectroscopy (resonances for the methyl ester at δ 3.7–3.8 ppm and aromatic protons at δ 6.5–7.2 ppm) . Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. The compound’s reactivity is influenced by the electron-withdrawing keto group and the aromatic amine, making it a candidate for further functionalization in organic synthesis .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl (E)-4-(3-methylanilino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16-2/h3-8H,1-2H3,(H,13,14)/b7-6+ |
InChI Key |
AGAPSEQKUAYHRY-VOTSOKGWSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC(=O)OC |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Structure: Replaces the methyl ester with a carboxylic acid group (C₁₁H₁₁NO₃).
- Properties : Increased polarity due to the -COOH group, leading to higher solubility in polar solvents.
- Applications : Used as a biochemical reagent due to its ability to chelate metal ions, unlike the methyl ester derivative .
- Key Difference : The absence of the ester group reduces its volatility and alters its reactivity in nucleophilic acyl substitution reactions.
Methyl 2-oxo-4-phenylbut-3-enoate (CAS 6395-86-4)
- Structure: Substitutes the 3-toluidino group with a phenyl ring (C₁₁H₁₀O₃).
- Properties: The phenyl group enhances lipophilicity (LogP ~2.1 vs. ~1.5 for the toluidino derivative), impacting bioavailability .
- Applications : Primarily used in flavoring agents and fragrance intermediates due to its aromatic profile .
- Key Difference : The lack of an amine group eliminates hydrogen-bonding interactions, reducing its utility in coordination chemistry.
Mevinphos (Methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate)
- Structure: Features a phosphate ester group (C₇H₁₃O₆P) instead of the toluidino-keto system.
- Properties : High acute toxicity (LD₅₀ ~3–12 mg/kg in rats) due to acetylcholinesterase inhibition .
- Applications: Broad-spectrum insecticide, now restricted due to environmental persistence .
- Key Difference: The phosphate group introduces hydrolytic instability at alkaline pH, unlike the stable toluidino derivative.
2-Hydroxypropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]-2-butenoate (CAS 93942-72-4)
- Structure: Contains an imidazolidinyl-ethylamino side chain and a hydroxypropyl ester (C₁₂H₁₉N₃O₅).
- Properties : Enhanced water solubility due to the hydroxypropyl group (PSA = 109 Ų vs. 52.6 Ų for the methyl ester) .
- Applications : Investigated for pharmaceutical applications, particularly as a prodrug for targeted drug delivery .
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